molecular formula C8H8ClNO2 B170604 2-[(3-chlorophenyl)amino]acetic Acid CAS No. 10242-05-4

2-[(3-chlorophenyl)amino]acetic Acid

Cat. No. B170604
CAS RN: 10242-05-4
M. Wt: 185.61 g/mol
InChI Key: KZXFAYGKDCLTER-UHFFFAOYSA-N
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Description

“2-[(3-chlorophenyl)amino]acetic Acid” is a chemical compound with the molecular formula C8H8ClNO2 . It is also known as “(3-chloroanilino)acetic acid hydrochloride” and "(2R)-amino (3-chlorophenyl)ethanoic acid" .


Molecular Structure Analysis

The molecular weight of “2-[(3-chlorophenyl)amino]acetic Acid” is 185.61 . The InChI key is MGOUENCSVMAGSE-UHFFFAOYSA-N . The compound has a structure that includes a chlorophenyl group attached to an amino acetic acid group .


Physical And Chemical Properties Analysis

“2-[(3-chlorophenyl)amino]acetic Acid” is a solid at room temperature . It has a molecular weight of 185.61 . The compound’s density, melting point, boiling point, and other physical and chemical properties are not specified in the search results .

Scientific Research Applications

Synthesis of Phenylacetoxy Cellulosics and Halogenated Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 2-Chlorophenylacetic acid has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives . These compounds can have various applications, including in the development of new materials with unique properties.
  • Methods of Application : While the exact methods of application or experimental procedures were not detailed in the sources, the synthesis of such compounds typically involves reaction of the acid with other reagents under controlled conditions .

Synthesis of Indole Derivatives

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : The indole nucleus, which can be synthesized using 2-[(3-chlorophenyl)amino]acetic Acid, is found in many important synthetic drug molecules . These indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : The 1,2,3-triazoles and 1,3,4-triazoles, which can be synthesized using 2-[(3-chlorophenyl)amino]acetic Acid, have important applications in pharmaceutical chemistry . These triazole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(3-chloroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-2-1-3-7(4-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXFAYGKDCLTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396321
Record name 2-[(3-chlorophenyl)amino]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-chlorophenyl)amino]acetic Acid

CAS RN

10242-05-4
Record name N-(3-Chlorophenyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10242-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-chlorophenyl)amino]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-CHLOROANILINO)ACETIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(3-Chloro-phenylamino)-acetic acid methyl ester (4 g, 20.0 mmol) and sodium hydroxide (4.00 g, 100 mmol) were combined in ethanol (60.0 mL) and water (10 mL) to give a light yellow solution which was heated at 60° C. for 4 hours. The reaction mixture was cooled to ambient temperature, diluted with ethyl acetate and washed with 1M aqueous hydrochloric acid. The organic layer was separated, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give (3-chloro-phenylamino)-acetic acid as a brown solid (3.20 g, 86%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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